molecular formula C16H14O4S B14469221 Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate CAS No. 67666-81-3

Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate

Cat. No.: B14469221
CAS No.: 67666-81-3
M. Wt: 302.3 g/mol
InChI Key: MLRGMHKBEWULAL-UHFFFAOYSA-N
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Description

Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H14O4S It is a derivative of benzene, featuring a phenylsulfanyl group and two ester groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate typically involves the esterification of 2-(phenylsulfanyl)benzene-1,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Formation of dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate.

    Reduction: Formation of dimethyl 2-(phenylsulfanyl)benzene-1,4-dimethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl benzene-1,2-dicarboxylate: Similar structure but with ester groups at different positions on the benzene ring.

    Dimethyl 2,3-dicarboxylate: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    Dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate: Oxidized form of the compound with a sulfone group instead of a sulfanyl group.

Uniqueness

Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

67666-81-3

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

dimethyl 2-phenylsulfanylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C16H14O4S/c1-19-15(17)11-8-9-13(16(18)20-2)14(10-11)21-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

MLRGMHKBEWULAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)SC2=CC=CC=C2

Origin of Product

United States

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